molecular formula C5H7NO2S B009389 4-Thiazolemethanol, 2-methoxy- CAS No. 106331-74-2

4-Thiazolemethanol, 2-methoxy-

Cat. No. B009389
M. Wt: 145.18 g/mol
InChI Key: NZEKOXCXGXCSQP-UHFFFAOYSA-N
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Description

4-Thiazolemethanol, 2-methoxy- is a chemical compound that has gained significant attention in scientific research due to its diverse applications in various fields. It is a thiazole derivative that possesses unique chemical properties that make it a useful tool in many laboratory experiments.

Scientific Research Applications

4-Thiazolemethanol, 2-methoxy- has been extensively studied for its diverse applications in scientific research. It is commonly used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a ligand in coordination chemistry and as a fluorescent probe in bioimaging studies. Additionally, it has been studied for its potential as an anti-inflammatory, anti-tumor, and anti-bacterial agent.

Mechanism Of Action

The mechanism of action of 4-Thiazolemethanol, 2-methoxy- is not well understood, but it is believed to act by inhibiting various enzymes and proteins involved in cellular processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Thiazolemethanol, 2-methoxy- are diverse and depend on the specific application. In bioimaging studies, it has been shown to selectively target mitochondria and induce cell death. In anti-inflammatory studies, it has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. In anti-tumor studies, it has been shown to induce apoptosis and inhibit cell proliferation.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Thiazolemethanol, 2-methoxy- in lab experiments is its versatility. It can be easily synthesized and modified to suit various applications. Additionally, it has been shown to have low toxicity and good bioavailability, making it a safe and effective tool for scientific research. However, one limitation is that its mechanism of action is not well understood, which can make it difficult to interpret results.

Future Directions

There are many potential future directions for research on 4-Thiazolemethanol, 2-methoxy-. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its efficacy and safety in treating various types of cancer. Additionally, it has been shown to have potential as an anti-inflammatory agent, and further studies are needed to determine its effectiveness in treating various inflammatory diseases. Finally, its potential as a fluorescent probe in bioimaging studies warrants further investigation.

Synthesis Methods

The synthesis of 4-Thiazolemethanol, 2-methoxy- involves the reaction of 2-methoxythiophene-3-carboxylic acid with thionyl chloride and methanol in the presence of a catalyst such as triethylamine. This reaction yields the desired product, which can be purified using various methods such as column chromatography, recrystallization, or distillation.

properties

IUPAC Name

(2-methoxy-1,3-thiazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2S/c1-8-5-6-4(2-7)3-9-5/h3,7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEKOXCXGXCSQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CS1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701308523
Record name 2-Methoxy-4-thiazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701308523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Thiazolemethanol, 2-methoxy-

CAS RN

106331-74-2
Record name 2-Methoxy-4-thiazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106331-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-4-thiazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701308523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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